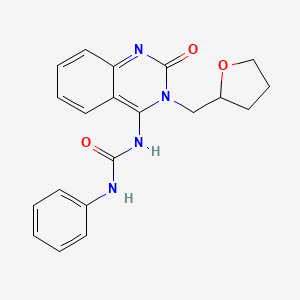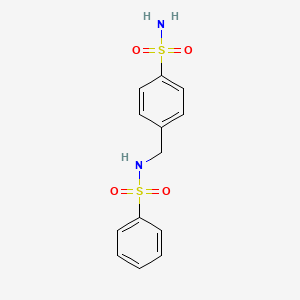
Butyl 2-(4-chloroanilino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(4-chloroanilino)-2-oxoacetate, also known as BCAO, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BCAO belongs to a class of compounds known as oxoacetates, which are characterized by the presence of a carbonyl group adjacent to a carboxylate group. The compound has shown promising results in scientific research, particularly in the area of cancer treatment.
Aplicaciones Científicas De Investigación
Pharmacology: Potential Therapeutic Agent Synthesis
“Butyl 2-(4-chloroanilino)-2-oxoacetate” may serve as a precursor in the synthesis of various therapeutic agents. Its structure suggests potential activity in creating compounds that could interact with biological systems. For instance, derivatives of aniline compounds have been studied for their pharmacological properties, including their use as anti-inflammatory, analgesic, and antipyretic agents .
Organic Synthesis: Building Blocks for Complex Molecules
In organic chemistry, compounds like “Butyl 2-(4-chloroanilino)-2-oxoacetate” are valuable for constructing complex molecules. They can act as intermediates in multi-step synthesis processes, contributing to the formation of heterocyclic compounds that are prevalent in many pharmaceuticals .
Material Science: Advanced Functional Materials
The compound’s molecular structure indicates potential utility in material science, particularly in the development of advanced functional materials. Its incorporation into polymers or coatings could enhance material properties such as durability, resistance to chemicals, or electrical conductivity .
Analytical Chemistry: Chromatographic Studies
“Butyl 2-(4-chloroanilino)-2-oxoacetate” could be used in analytical chemistry for chromatographic studies, serving as a standard or reference compound. Its unique chemical properties might aid in the separation and identification of similar compounds in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure suggests it could be a candidate for enzyme inhibition studies. By interacting with specific enzymes, it could help in understanding biochemical pathways and the development of inhibitors that could regulate metabolic processes .
Environmental Impact: Degradation and Toxicity Analysis
Research into the environmental impact of chemical compounds is crucial. “Butyl 2-(4-chloroanilino)-2-oxoacetate” could be studied for its degradation products, toxicity, and long-term environmental effects, contributing to safer chemical practices and regulations .
Safety and Hazards
Direcciones Futuras
The future directions in the study of “Butyl 2-(4-chloroanilino)-2-oxoacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as pharmaceutical sciences could be explored .
Mecanismo De Acción
Mode of Action
The presence of the chloroanilino group suggests potential electrophilic aromatic substitution reactions .
Action Environment
The action, efficacy, and stability of Butyl 2-(4-chloroanilino)-2-oxoacetate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment
Propiedades
IUPAC Name |
butyl 2-(4-chloroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-3-8-17-12(16)11(15)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMRSKOBCCGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B3011622.png)
![3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B3011625.png)
![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)

![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)
![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)
![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)
![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)